molecular formula C9H7F3N2OS B8537622 2-Imino-3-methyl-6-trifluoromethoxybenzothiazoline CAS No. 130997-59-0

2-Imino-3-methyl-6-trifluoromethoxybenzothiazoline

Cat. No. B8537622
Key on ui cas rn: 130997-59-0
M. Wt: 248.23 g/mol
InChI Key: INECLHFXZHBSIL-UHFFFAOYSA-N
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Patent
US04980356

Procedure details

2-Amino-6-trifluoromethoxybenzothiazole (7.1 g) and methyl iodide (4.3 g) in absolute ethanol (20 cc) are heated for 18 hours to boiling. The mixture is then cooled to a temperature in the region of 20° C. The precipitate formed is separated by filtration and washed with absolute ethanol (2×20 cc). The solid is taken up in distilled water (100 cc) heated to 60° C., and the solution obtained is treated with sodium hydrogen carbonate (2.6 g). The precipitate is separated by filtration and recrystallized in a boiling mixture (50 cc) of absolute ethanol and distilled water (50:50 by volume). 2-Imino-3-methyl-6-trifluoromethoxybenzothiazoline (2.1 g), m.p. 60°-62° C., is obtained.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.CI.[C:18](=O)([O-])O.[Na+]>C(O)C>[NH:1]=[C:2]1[N:6]([CH3:18])[C:5]2[CH:7]=[CH:8][C:9]([O:11][C:12]([F:15])([F:13])[F:14])=[CH:10][C:4]=2[S:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Name
Quantity
4.3 g
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is separated by filtration
WASH
Type
WASH
Details
washed with absolute ethanol (2×20 cc)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C.
CUSTOM
Type
CUSTOM
Details
the solution obtained
CUSTOM
Type
CUSTOM
Details
The precipitate is separated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized in a boiling mixture (50 cc) of absolute ethanol
DISTILLATION
Type
DISTILLATION
Details
distilled water (50:50 by volume)

Outcomes

Product
Name
Type
product
Smiles
N=C1SC2=C(N1C)C=CC(=C2)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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